molecular formula C22H25N7O2 B14962438 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14962438
M. Wt: 419.5 g/mol
InChI Key: XSSRMTFFZROBQB-UHFFFAOYSA-N
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Description

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that includes a benzodioxole group, a piperazine ring, and a triazine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxole group: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the piperazine derivative: The benzodioxole derivative is then reacted with piperazine to form the piperazine ring.

    Formation of the triazine core: The piperazine derivative is then reacted with cyanuric chloride to form the triazine core.

    Final coupling reaction: The triazine derivative is then coupled with aniline to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) and copper sulfate (CuSO4). Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly those involving dopamine receptors and other neurotransmitter systems.

    Chemical Biology: The compound is used in chemical biology research to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine receptor agonist, particularly targeting the D2 and D3 receptors. This interaction leads to the modulation of neurotransmitter release and signaling pathways, which can result in various physiological effects .

Comparison with Similar Compounds

When compared to similar compounds, 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C22H25N7O2

Molecular Weight

419.5 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H25N7O2/c23-21-25-20(26-22(27-21)24-17-4-2-1-3-5-17)14-29-10-8-28(9-11-29)13-16-6-7-18-19(12-16)31-15-30-18/h1-7,12H,8-11,13-15H2,(H3,23,24,25,26,27)

InChI Key

XSSRMTFFZROBQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC(=NC(=N4)NC5=CC=CC=C5)N

Origin of Product

United States

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